molecular formula C19H13BrN4OS B2831541 3-amino-N-(3-bromophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-35-6

3-amino-N-(3-bromophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2831541
CAS No.: 445267-35-6
M. Wt: 425.3
InChI Key: RXPPKZWEALQUEU-UHFFFAOYSA-N
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Description

3-amino-N-(3-bromophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings This particular compound features a thieno[2,3-b]pyridine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-bromophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the thieno[2,3-b]pyridine core, followed by functionalization to introduce the amino, bromophenyl, and pyridinyl groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-bromophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-amino-N-(3-bromophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in the study of biological processes and as a probe for investigating enzyme activities.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-amino-N-(3-bromophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities, particularly as inhibitors of specific enzymes.

    Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with valuable applications in organic synthesis and pharmaceutical chemistry.

Uniqueness

3-amino-N-(3-bromophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of functional groups and the resulting chemical properties

Biological Activity

3-amino-N-(3-bromophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C20H15BrN4OSC_{20}H_{15}BrN_{4}OS and features a thieno[2,3-b]pyridine core structure, which is associated with various biological activities. The presence of functional groups such as the amino group, bromophenyl, and pyridyl substituents enhances its reactivity and potential for therapeutic applications.

PropertyValue
Molecular FormulaC20H15BrN4OS
Molecular Weight425.30172 g/mol
CAS NumberNot specified

Anticancer Activity

Research indicates that compounds within the thieno[2,3-b]pyridine class exhibit significant anticancer properties. Specifically, this compound has shown potential as an inhibitor of various kinases involved in cancer progression and inflammatory pathways. Kinases are critical in cellular signaling pathways that regulate cell growth and survival, making them prime targets for cancer therapeutics .

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines while exhibiting minimal cytotoxicity against normal cells. For instance, it has been reported to have effective inhibitory concentrations (IC50 values) comparable to established chemotherapeutics like Doxorubicin against HCT-116 colon cancer cells .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It acts as an inhibitor of the IκB kinase (IKK) complex, which is involved in the NF-κB signaling pathway—an important mediator of inflammation . By inhibiting IKK activity, this compound may reduce the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity. The following table summarizes some structurally related compounds and their respective biological activities:

Compound NameStructural FeaturesBiological Activity
3-amino-N-(4-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamideSimilar thieno[2,3-b]pyridine core; different substituentsAnticancer activity
6-(4-fluorophenyl)-thieno[2,3-b]pyridine-2-carboxamideFluorinated phenyl ring; lacks amino groupAntimicrobial properties
N-(4-pyridinyl)-thieno[2,3-b]pyridine-2-carboxamideLacks bromine; simpler structureAnti-inflammatory effects

This table illustrates how variations in substituents can influence the biological activity of thieno[2,3-b]pyridine derivatives.

The synthesis of this compound typically involves multiple organic reactions including nucleophilic substitutions and acylation processes. The amino group can participate in various chemical reactions that enhance the compound's functionality .

Binding Studies

Interaction studies using techniques such as surface plasmon resonance (SPR) and molecular docking simulations have been employed to elucidate the binding dynamics of this compound with specific enzymes or receptors related to disease mechanisms. Understanding these interactions is vital for optimizing its pharmacological properties .

Properties

IUPAC Name

3-amino-N-(3-bromophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4OS/c20-12-2-1-3-13(10-12)23-18(25)17-16(21)14-4-5-15(24-19(14)26-17)11-6-8-22-9-7-11/h1-10H,21H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPPKZWEALQUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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